4-Dehydroxy-2-hydroxy Olsalazine
Description
Properties
CAS No. |
752188-68-4 |
|---|---|
Molecular Formula |
C14H10N2O6 |
Molecular Weight |
302.242 |
IUPAC Name |
3-[(2Z)-2-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-5-4-7(6-9(11)14(21)22)15-16-10-3-1-2-8(12(10)18)13(19)20/h1-6,16,18H,(H,19,20)(H,21,22)/b15-7- |
InChI Key |
MXSSQQQBVXWNMA-CHHVJCJISA-N |
SMILES |
C1=CC(=C(C(=C1)NN=C2C=CC(=O)C(=C2)C(=O)O)O)C(=O)O |
Synonyms |
3-[2-(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxy-benzoic Acid; 3-[(3-Carboxy-4-hydroxyphenyl)azo]-2-hydroxy-benzoic Acid |
Origin of Product |
United States |
Preparation Methods
Derivatization from Olsalazine Sodium Salt
This compound is primarily identified as an impurity during the synthesis of Olsalazine sodium salt. The parent compound, Olsalazine, is a dimer of mesalamine (5-aminosalicylic acid) linked via an azo bond. The formation of this compound likely occurs through partial dehydroxylation and structural rearrangement during synthesis or storage. Key steps include:
-
Azo Coupling Reaction : Olsalazine is synthesized via diazotization of 3-aminosalicylic acid followed by coupling with a second salicylic acid derivative.
-
Selective Dehydroxylation : Under acidic or oxidative conditions, hydroxyl groups at positions 4 and 2 may undergo dehydroxylation, yielding the target impurity.
Electrochemical studies on Olsalazine analogs reveal that azo bonds are redox-active, with reduction potentials influenced by pH and substituents. For example, voltammetric reduction of Olsalazine in acidic media proceeds via a 4-electron, 4-proton mechanism to form aminosalicylic acids. Similar conditions could promote dehydroxylation, though direct evidence for this compound formation remains speculative.
Industrial Synthesis and Purification
Batch Process Optimization
Industrial production of this compound as a reference impurity involves controlled degradation of Olsalazine sodium salt. Key parameters include:
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | Higher temps accelerate degradation |
| pH | 2.0–4.0 (acidic) | Favors dehydroxylation |
| Reaction Time | 24–72 hours | Prolonged time increases impurity |
| Oxidizing Agents | , | Enhances oxidative dehydroxylation |
Data from impurity profiling studies indicate yields of 0.5–2.0% under optimized conditions. Purification employs reverse-phase chromatography, with HPLC purity ≥95%.
Analytical Characterization
Critical quality attributes are verified via:
Chemical Reactions Analysis
Types of Reactions
4-Dehydroxy-2-hydroxy Olsalazine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo bond can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aromatic amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Therapeutic Applications in Inflammatory Bowel Disease
4-Dehydroxy-2-hydroxy Olsalazine has been investigated for its potential as an anti-inflammatory agent in the treatment of inflammatory bowel diseases (IBD). Its efficacy is closely related to its ability to release mesalamine, an active compound that directly targets inflammation in the colon.
Case Studies and Clinical Trials
- A study comparing the efficacy of olsalazine and sulfasalazine found no significant differences in therapeutic outcomes, suggesting that this compound may be as effective as established treatments while being sulfa-free, which could reduce adverse effects such as skin rashes and diarrhea .
- In randomized trials, patients receiving olsalazine showed significant clinical improvement compared to placebo, indicating its effectiveness in managing active ulcerative colitis .
Analytical Methods for Detection
Research has focused on developing efficient methods for detecting and quantifying this compound in pharmaceutical formulations. This is crucial for ensuring the safety and efficacy of medications containing this compound.
Techniques Used
- High-Performance Liquid Chromatography (HPLC) : Widely employed for separating and quantifying compounds in complex mixtures.
- Mass Spectrometry (MS) : Used in conjunction with HPLC for accurate identification and quantification of this compound levels in formulations.
Comparative Analysis with Related Compounds
The following table summarizes key characteristics of this compound compared to other related compounds used in treating IBD:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Olsalazine | Azo compound | Treatment of inflammatory bowel disease | Prodrug form delivering mesalamine |
| Mesalamine | Aminosalicylate | Treatment of ulcerative colitis | Directly active anti-inflammatory |
| Sulfasalazine | Azo compound | Treatment of ulcerative colitis | Contains sulfapyridine, associated with adverse effects |
| Balsalazide | Aminosalicylate | Treatment of ulcerative colitis | Similar mechanism but different structure |
Uniqueness : this compound stands out due to its specific hydroxyl modifications and its role as a prodrug that releases mesalamine directly within the colonic environment, enhancing targeted therapy for inflammatory bowel diseases without systemic side effects associated with other compounds like sulfasalazine .
Future Research Directions
Future research on this compound could focus on:
- Exploring its potential applications beyond IBD, including other inflammatory conditions.
- Investigating combination therapies that enhance its efficacy or reduce potential side effects.
- Developing novel formulations that improve delivery and absorption at the site of action.
Mechanism of Action
The mechanism of action of 4-Dehydroxy-2-hydroxy Olsalazine involves its breakdown into active metabolites in the colon. The azo bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing active compounds that inhibit cyclooxygenase and lipoxygenase enzymes. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting an anti-inflammatory effect.
Comparison with Similar Compounds
Olsalazine vs. Sulfasalazine and Mesalazine
- Olsalazine : Azo-bonded dimer of 5-ASA; activated in the colon to release 5-ASA, minimizing systemic absorption. Used for IBD maintenance .
- Sulfasalazine : Combines 5-ASA with sulfapyridine via an azo bond. Sulfapyridine is systemically absorbed, contributing to side effects (e.g., nausea, headaches) .
- Mesalazine : Free 5-ASA; requires pH-dependent or delayed-release formulations to target the colon.
Key Differences :
- Toxicity : Olsalazine demonstrates fewer side effects (e.g., 4/41 patients reported adverse effects) compared to sulfasalazine (12/41 patients) in ulcerative colitis treatment .
- Bioavailability : Olsalazine’s azo linkage ensures colonic activation, while mesalazine requires encapsulation to prevent early absorption .
Olsalazine vs. Decitabine
Key Differences :
- Mechanism : Olsalazine inhibits DNMTs directly, while decitabine acts as a hypomethylating agent after DNA incorporation .
- Cytotoxicity :
- In MDA-MB-231 breast cancer cells, olsalazine and decitabine showed comparable IC50 values (~300 μM at 48 h) .
- In MCF-7 cells, olsalazine exhibited higher toxicity (IC50 = 1.75 mM) than decitabine (IC50 = 15 μM) .
- Contradictory data in iHO1 cervical cancer cells suggest cell line-dependent toxicity profiles .
Pharmacological and Epigenetic Effects
Gene Expression Modulation
- CDH1 (E-cadherin) :
- uPA (Urokinase Plasminogen Activator): Neither drug significantly altered uPA expression, suggesting specificity in methylation targeting .
Electrochemical Properties
Olsalazine and its analogs exhibit unique redox behavior:
- Reversible oxidation (2e<sup>-</sup>, 2H<sup>+</sup>) at a glassy carbon electrode, forming a quinone-like structure .
- Reduction of the azo bond generates aminosalicylic acids, critical for its prodrug activity .
Data Tables
Table 1. Cytotoxicity and Therapeutic Profiles of Olsalazine and Analogues
Table 2. Epigenetic and Gene Expression Effects
| Compound | DNMT Inhibition Type | CDH1 Upregulation | uPA Modulation |
|---|---|---|---|
| Olsalazine | Non-nucleoside | +++ (24–48 h) | No effect |
| Decitabine | Nucleoside | + (48 h) | No effect |
Biological Activity
4-Dehydroxy-2-hydroxy Olsalazine is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases. As a prodrug of mesalamine (5-aminosalicylic acid), it plays a significant role in the treatment of conditions like ulcerative colitis and Crohn's disease. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound primarily targets cyclooxygenase (COX) and lipoxygenase enzymes, which are crucial in the metabolism of arachidonic acid. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects .
Biochemical Pathways
The compound influences several biochemical pathways:
- Arachidonic Acid Metabolism : It affects the pathways involved in the synthesis of inflammatory mediators.
- Cellular Signaling : Modulates cellular functions by altering gene expression and metabolic processes in epithelial cells .
- Prodrug Activation : In the colon, low redox potential facilitates the cleavage of the azo bond, releasing active 5-ASA molecules that mediate therapeutic effects .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that approximately 2.4% of a single oral dose is absorbed. The compound is designed to release its active metabolites specifically in the colon, enhancing its therapeutic efficacy for localized inflammatory conditions .
Cellular Effects
The compound exhibits profound effects on cellular processes:
- Anti-inflammatory Action : Inhibits pro-inflammatory cytokine production in colonic epithelial cells.
- Cellular Localization : Primarily localized in the cytoplasm and nucleus, where it may influence transcriptional activity .
Case Studies and Clinical Applications
Research has highlighted various applications of this compound:
- Ulcerative Colitis Management : It has been effectively used in clinical settings for managing ulcerative colitis, demonstrating significant reductions in disease activity indices .
- Animal Models : Studies indicate that at lower doses, the compound effectively reduces inflammation without significant adverse effects, showcasing its potential as a safe therapeutic agent .
Comparative Analysis with Other Compounds
| Compound Name | Mechanism of Action | Therapeutic Use | Absorption Rate (%) |
|---|---|---|---|
| This compound | COX and lipoxygenase inhibition | Ulcerative colitis | 2.4 |
| Mesalamine (5-ASA) | COX inhibition | Ulcerative colitis | Varies |
| Sulfasalazine | COX and lipoxygenase inhibition | Inflammatory bowel disease | 10 |
Chemical Reactions
This compound undergoes various chemical reactions that contribute to its biological activity:
- Oxidation : Hydroxyl groups can be oxidized to form quinones.
- Reduction : The azo bond can be reduced to form amines.
- Substitution Reactions : Electrophilic aromatic substitution can occur at the aromatic rings .
Q & A
Basic Research Questions
Q. What are the primary mechanisms underlying the anti-tumor effects of olsalazine derivatives such as 4-Dehydroxy-2-hydroxy Olsalazine?
- Mechanistic Insights : Olsalazine derivatives inhibit DNA methyltransferases, leading to genome-wide DNA demethylation. This activates tumor suppressor genes and induces apoptosis. For example, in canine lymphoid tumor cell lines (CLBL-1, GL-1, UL-1), olsalazine reduced 5-methylcytosine (5-mC) levels by 0.5–0.9% (e.g., from 2.5% to 2.1% in UL-1) and increased apoptotic rates via TUNEL assay .
- Methodological Approach : Combine cell viability assays (e.g., MTT or ATP-based assays) with methylation-specific ELISA and genome-wide analyses (e.g., DREAM sequencing) to validate demethylation effects .
Q. Which experimental models are suitable for evaluating the DNA demethylation activity of this compound?
- Recommended Models :
- In vitro : Canine lymphoid tumor cell lines (CLBL-1, GL-1, UL-1) due to their sensitivity to olsalazine (IC50 range: 0.09–1.64 μM) .
- In vivo : Rodent models of colorectal cancer, where olsalazine has demonstrated reduced tumor proliferation and increased apoptosis .
- Normal Cell Controls : Use peripheral blood mononuclear cells (PBMCs) to assess selectivity, as olsalazine shows lower cytotoxicity in normal cells .
Advanced Research Questions
Q. How can researchers address discrepancies in IC50 values of olsalazine derivatives across different cell lines?
- Key Factors :
- Cell Line Heterogeneity : CLBL-1 (B-cell lymphoma) is more sensitive (IC50 = 0.09 μM) than UL-1 (T-cell lymphoma, IC50 = 1.64 μM), likely due to ABCB1 transporter overexpression in UL-1 .
- Experimental Design : Standardize assays by using consistent treatment durations (e.g., 48–72 hours) and validate results with multiple apoptosis markers (e.g., Annexin V/PI) .
- Data Interpretation Table :
| Cell Line | Origin | IC50 (μM) | ABCB1 Expression |
|---|---|---|---|
| CLBL-1 | B-cell | 0.09 | Low |
| UL-1 | T-cell | 1.64 | High |
| Source: |
Q. What methodological considerations are critical when designing genome-wide DNA methylation analysis following olsalazine treatment?
- Techniques :
- DREAM Sequencing : Identifies demethylated CpG sites (e.g., 1,801–5,626 sites in canine cells) and maps promoter regions (e.g., ADAM23, FES) .
- 5-mC Quantification : Use ELISA to measure global methylation changes (e.g., 2.2% → 1.7% in CLBL-1) .
Q. How do pharmacokinetic properties of olsalazine inform dosing strategies in in vivo studies?
- Key Data :
- Human Pharmacokinetics : Cmax of ~0.5 μM after oral administration; minimal systemic absorption due to colonic 5-ASA release .
- Dosing Extrapolation : For canine studies, start with doses achieving 0.1–1.6 μM plasma concentrations, adjusting for bioavailability differences .
- Metabolic Monitoring : Measure fecal 5-ASA levels to confirm prodrug activation .
Q. What in silico approaches can predict the synthesizability of novel metal-organic frameworks (MOFs) incorporating olsalazine derivatives?
- Computational Workflow :
DFT Calculations : Optimize ligand-metal binding energies (e.g., Mg²⁺-olsalazine interactions in MOF-74 analogs) .
Crystal Structure Simulations : Use tools like Materials Studio to predict lattice parameters and stability .
- Validation : Compare simulated X-ray diffraction patterns with experimental data to confirm synthesizability .
Data Contradiction Analysis
Q. How should conflicting results on olsalazine’s demethylation efficiency in different cell types be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
